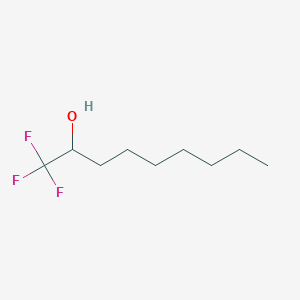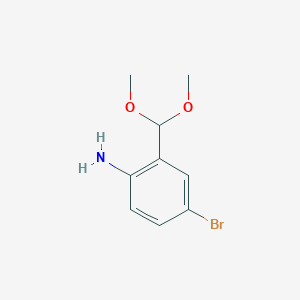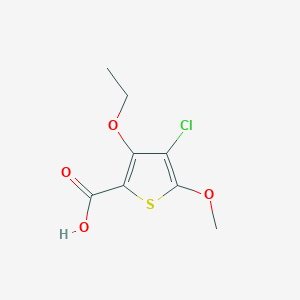
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with chlorine, ethoxy, and methoxy groups, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes chlorination, followed by ethoxylation and methoxylation. The carboxylic acid group is then introduced through carboxylation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Ethoxylation and Methoxylation: The chlorinated thiophene is then subjected to ethoxylation and methoxylation using ethyl alcohol and methanol, respectively, in the presence of a base such as sodium ethoxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Azide or nitrile derivatives.
科学的研究の応用
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-methoxy-5-ethoxythiophene-2-carboxylic acid
- 4-Chloro-3-ethoxy-5-methylthiophene-2-carboxylic acid
- 4-Chloro-3-ethoxy-5-methoxythiophene-2-sulfonic acid
Uniqueness
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interaction profiles are required.
特性
分子式 |
C8H9ClO4S |
|---|---|
分子量 |
236.67 g/mol |
IUPAC名 |
4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-3-13-5-4(9)8(12-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11) |
InChIキー |
FYXMTXJDZKHFFL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(SC(=C1Cl)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




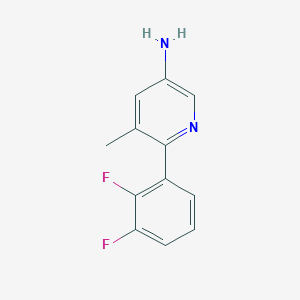
![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)

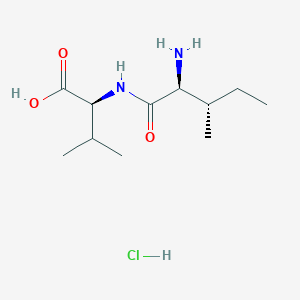




![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
